Methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
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Overview
Description
Yadanzioside L is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-viral properties . Yadanzioside L has shown significant antiviral activity, particularly against the tobacco mosaic virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yadanzioside L involves multiple steps, starting from the extraction of Brucea javanica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound.
Industrial Production Methods
Industrial production of Yadanzioside L is primarily based on the extraction from Brucea javanica. The process involves large-scale solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The yield and purity of the compound are optimized through various extraction and purification parameters .
Chemical Reactions Analysis
Types of Reactions
Yadanzioside L undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Yadanzioside L, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Yadanzioside L has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quassinoid glycosides and their chemical properties.
Biology: Investigated for its antiviral activity, particularly against the tobacco mosaic virus.
Medicine: Explored for its potential anti-cancer properties and other therapeutic effects.
Industry: Utilized in the development of antiviral agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Yadanzioside L involves its interaction with specific molecular targets and pathways. It exhibits antiviral activity by inhibiting the replication of the tobacco mosaic virus. The compound interferes with the viral RNA synthesis, thereby preventing the virus from multiplying . Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Yadanzioside L is compared with other quassinoid glycosides such as:
- Yadanzioside K
- Yadanzioside M
- Yadanzioside N
- Yadanzioside O
These compounds share similar structural features but differ in their biological activities and potency. Yadanzioside L is unique due to its strong antiviral activity against the tobacco mosaic virus, which is not as prominent in the other quassinoids .
Properties
IUPAC Name |
methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXORSYVERYBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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